Izonsteride

Beschreibung

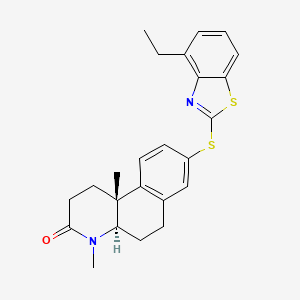

type I and type II steroid 5-alpha-reductase antagonist; structure given in first source

Eigenschaften

CAS-Nummer |

176975-26-1 |

|---|---|

Molekularformel |

C24H26N2OS2 |

Molekulargewicht |

422.6 g/mol |

IUPAC-Name |

(4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-2,4a,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |

InChI |

InChI=1S/C24H26N2OS2/c1-4-15-6-5-7-19-22(15)25-23(29-19)28-17-9-10-18-16(14-17)8-11-20-24(18,2)13-12-21(27)26(20)3/h5-7,9-10,14,20H,4,8,11-13H2,1-3H3/t20-,24-/m1/s1 |

InChI-Schlüssel |

VMGWGDPZHXPFTC-HYBUGGRVSA-N |

Isomerische SMILES |

CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)[C@]5(CCC(=O)N([C@@H]5CC4)C)C |

Kanonische SMILES |

CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

176975-26-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Izonsteride; LY-320236; LY320236; UNII-A5E8C36F34. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Izonsteride's Mechanism of Action on 5-Alpha Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izonsteride (LY320236) is a potent, non-steroidal dual inhibitor of both type I and type II 5-alpha reductase (5αR) isoenzymes. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Izonsteride exhibits a distinct inhibitory profile, acting as a competitive inhibitor of 5αR type I and a non-competitive inhibitor of 5αR type II. This dual inhibition effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenic alopecia. Preclinical evidence also suggests its potential in inhibiting the growth of androgen-sensitive prostate cancer cells.

Introduction to 5-Alpha Reductase and Izonsteride

The 5-alpha reductase enzyme family plays a critical role in androgen metabolism by catalyzing the conversion of testosterone to dihydrotestosterone.[1] There are two primary isoenzymes: type I, predominantly found in the skin and liver, and type II, mainly located in the prostate gland and hair follicles.[2] Elevated DHT levels are implicated in the development and progression of several androgen-dependent conditions.

Izonsteride is a synthetic compound that was developed to inhibit both isoforms of 5αR, with the therapeutic goals of treating BPH and androgenic alopecia. Though it showed promise in preclinical studies, it was never brought to market.

Quantitative Inhibition Profile of Izonsteride

Izonsteride demonstrates high affinity for both 5αR isoenzymes, with distinct kinetic profiles for each. The following table summarizes the key quantitative data on its inhibitory activity.

| Parameter | 5α-Reductase Type I | 5α-Reductase Type II | Reference |

| IC50 | 11.6 nM | 7.37 nM | [3] |

| Ki | 28.7 ± 1.87 nM | 10.6 ± 4.5 nM | [4] |

| Inhibition Type | Competitive | Non-competitive | [4] |

Mechanism of Action: A Dual and Distinct Inhibition

Izonsteride's mechanism of action is unique among 5αR inhibitors due to its differential interaction with the two isoenzymes.

Competitive Inhibition of 5-Alpha Reductase Type I

With respect to the type I isoenzyme, izonsteride acts as a competitive inhibitor. This means it directly competes with the natural substrate, testosterone, for binding to the active site of the enzyme. By occupying the active site, izonsteride prevents testosterone from binding and being converted to DHT. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition of 5-Alpha Reductase Type II

In contrast, izonsteride inhibits the type II isoenzyme through a non-competitive mechanism. This indicates that izonsteride binds to an allosteric site on the enzyme, a location distinct from the active site where testosterone binds. This binding induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency. As a result, even when testosterone binds to the active site, its conversion to DHT is significantly hampered. This form of inhibition is not overcome by increasing the substrate concentration.

Figure 1: Differential Inhibition of 5α-Reductase Isozymes by Izonsteride.

Downstream Signaling Pathways

The primary consequence of 5α-reductase inhibition by izonsteride is the significant reduction in DHT levels. This has a cascading effect on androgen-regulated signaling pathways.

DHT is a more potent agonist of the androgen receptor (AR) than testosterone.[1] Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that regulate cell growth, proliferation, and differentiation in androgen-sensitive tissues like the prostate and hair follicles.

By inhibiting DHT production, izonsteride effectively dampens this entire signaling cascade. This leads to a reduction in the growth-promoting signals in the prostate, which is the basis for its potential therapeutic effect in BPH, and a decrease in the miniaturization of hair follicles seen in androgenic alopecia.

Figure 2: Izonsteride's Impact on the Androgen Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the determination of izonsteride's mechanism of action.

5-Alpha Reductase Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the conversion of testosterone to DHT by 5α-reductase.

-

Enzyme Source: Microsomes prepared from rat liver or prostate tissue, or from cells expressing recombinant human 5α-reductase type I or type II.

-

Substrate: Radiolabeled ([³H]) or non-radiolabeled testosterone.

-

Cofactor: NADPH.

-

Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of izonsteride (or vehicle control) in a suitable buffer (e.g., phosphate buffer, pH 6.5) for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (testosterone) and NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a strong acid like HCl).

-

Extract the steroids from the reaction mixture.

-

Separate testosterone and DHT using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Quantify the amount of DHT produced. For radiolabeled substrate, this is done by scintillation counting. For non-radiolabeled substrate, detection can be achieved by mass spectrometry or spectrophotometry.

-

Calculate the percentage of inhibition at each izonsteride concentration and determine the IC50 value.

-

-

Kinetic Analysis: To determine the mode of inhibition (competitive vs. non-competitive), the assay is performed with varying concentrations of both the substrate (testosterone) and the inhibitor (izonsteride). The data are then plotted using Lineweaver-Burk or Dixon plots, or analyzed using non-linear regression.

Figure 3: General Workflow for a 5α-Reductase Inhibition Assay.

LNCaP Xenograft Model for In Vivo Efficacy

This in vivo model is used to assess the effect of izonsteride on the growth of androgen-sensitive prostate cancer tumors.

-

Cell Line: LNCaP human prostate cancer cells, which are androgen-sensitive.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

LNCaP cells are cultured and then injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives izonsteride (e.g., via oral gavage or subcutaneous injection) at a specified dose and frequency. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight of the mice is also monitored to assess toxicity.

-

At the end of the study, tumors are excised and can be used for further analysis (e.g., histology, biomarker analysis).

-

The effect of izonsteride on tumor growth is determined by comparing the tumor volumes between the treatment and control groups.

-

Conclusion

Izonsteride is a potent dual inhibitor of 5-alpha reductase type I and type II, exhibiting a unique mixed mechanism of competitive and non-competitive inhibition, respectively. This dual action leads to a profound suppression of dihydrotestosterone synthesis, thereby attenuating androgen receptor-mediated signaling pathways implicated in the pathogenesis of benign prostatic hyperplasia and androgenic alopecia. Preclinical data also support its potential as an anti-prostate cancer agent. The detailed kinetic parameters and experimental methodologies provided in this guide offer a comprehensive understanding of izonsteride's mechanism of action for researchers and drug development professionals.

References

- 1. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xenograft growth by dietary phenethyl isothiocyanate correlates with decreased angiogenesis and inhibition of cell attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Izonsteride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izonsteride, also known by its developmental code name LY-320,236, is a potent and selective dual inhibitor of 5α-reductase isoenzymes, type I and type II.[1] Developed by Eli Lilly and Company and Fujisawa, it was investigated for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[1] Although it never reached the market, its unique chemical structure and mechanism of action continue to be of interest to researchers in the field of steroid biochemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for Izonsteride.

Chemical Structure and Identification

Izonsteride is a complex heterocyclic molecule with a steroidal-like framework. Its systematic IUPAC name is (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one.[1]

| Identifier | Value |

| IUPAC Name | (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1] |

| Developmental Code | LY-320,236[1] |

| CAS Number | 176975-26-1[1] |

| Molecular Formula | C24H26N2OS2[1] |

| SMILES | O=C4N(C)[C@@H]5CCc3cc(Sc1nc2c(cccc2s1)CC)ccc3[C@@]5(C)CC4[1] |

Physicochemical and Pharmacological Properties

Izonsteride is characterized by its dual inhibitory activity against 5α-reductase. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molar Mass | 422.61 g/mol | [1] |

| IC50 (Type I 5α-reductase) | 11.6 nM | MedchemExpress |

| IC50 (Type II 5α-reductase) | 7.37 nM | MedchemExpress |

| Solubility | Soluble in DMSO | TargetMol |

Mechanism of Action: Inhibition of 5α-Reductase Signaling Pathway

Izonsteride exerts its pharmacological effect by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia and androgenic alopecia. By blocking both isoforms of 5α-reductase, Izonsteride effectively reduces DHT concentrations in target tissues.

Caption: Inhibition of Testosterone to DHT Conversion by Izonsteride.

Experimental Protocols

Synthesis of Izonsteride

The synthesis of Izonsteride involves a multi-step process that utilizes a chiral auxiliary to ensure the desired stereochemistry of the final product.[1] While a detailed, step-by-step protocol is not publicly available, the key transformations are outlined below.

Caption: Key Steps in the Synthesis of Izonsteride.

Methodology Summary:

-

Enamine Formation: The synthesis begins with the reaction of bromotetralone with R-α-phenethylamine to form an enamine.[1]

-

Alkylation: The enamine is then reacted with methyl iodide to introduce a methyl group at what will become a key stereocenter in the steroid-like ring structure.[1]

-

Lactam Formation: The product is treated with acryloyl chloride, leading to the formation of the lactam ring through acylation and subsequent conjugate addition.[1]

-

Reduction and Chiral Auxiliary Cleavage: Treatment with triethylsilane reduces a double bond in the newly formed ring and cleaves the chiral auxiliary, yielding the optically pure trans isomer.[1]

-

Final Displacement: The synthesis is completed by displacing the bromine atom with 2-mercaptobenzothiazole to yield Izonsteride.[1]

In Vitro 5α-Reductase Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of compounds like Izonsteride against 5α-reductase, based on common methodologies.

Caption: General Workflow for a 5α-Reductase Inhibition Assay.

Detailed Methodology:

-

Enzyme Preparation: A crude enzyme preparation of 5α-reductase can be obtained from the ventral prostates of male Sprague-Dawley rats. The tissue is homogenized in a suitable buffer (e.g., 0.32 M sucrose, 0.1 mM dithiothreitol, 20 mM sodium phosphate, pH 6.5).

-

Reaction Mixture: The assay is typically performed in a final volume of 100-500 µL containing the enzyme preparation, a buffered solution, NADPH as a cofactor, and varying concentrations of the test compound (Izonsteride).

-

Substrate: Radiolabeled [1,2,6,7-³H]testosterone is commonly used as the substrate to allow for sensitive detection of the product.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the steroids are extracted.

-

Separation and Quantification: The substrate (testosterone) and the product (dihydrotestosterone) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the DHT formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of Izonsteride is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

Izonsteride remains a significant molecule for the study of 5α-reductase inhibition. Its complex chemical structure and potent dual inhibitory activity provide a valuable reference for the design and development of new therapeutic agents targeting androgen-dependent diseases. The experimental methodologies outlined in this guide offer a framework for the synthesis and evaluation of Izonsteride and similar compounds. Further research into the specific physicochemical properties and clinical potential of Izonsteride derivatives could yield valuable insights for future drug discovery efforts.

References

Izonsteride: A Technical Overview of its Dual Inhibition of 5α-Reductase Type I and Type II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izonsteride (developmental code name LY-320,236) is a non-steroidal, selective inhibitor of the 5α-reductase (5AR) enzyme, exhibiting potent dual inhibition of both the type I and type II isozymes.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] The reduction of DHT levels is a key therapeutic strategy in the management of androgen-dependent conditions. While initially developed for the treatment of benign prostatic hyperplasia (BPH), izonsteride's mechanism of action also suggests potential utility in conditions such as androgenic alopecia.[1][2] This technical guide provides an in-depth overview of izonsteride's inhibitory profile, the methodologies used for its characterization, and its place within the broader landscape of 5AR inhibitors.

Core Mechanism: Dual Inhibition of 5α-Reductase

The human 5α-reductase enzyme exists in two primary isoforms, type I and type II, which differ in their tissue distribution and biochemical properties.[3] Type I 5AR is predominantly found in the skin (sebaceous glands and hair follicles) and liver, while type II is the primary isozyme in the prostate and other genital tissues.[3][]

Izonsteride distinguishes itself by effectively inhibiting both isozymes, a characteristic it shares with dutasteride.[5] In contrast, finasteride is a selective inhibitor of the type II isozyme.[6] The dual inhibition by izonsteride leads to a more comprehensive suppression of DHT production throughout the body.

Kinetic studies have revealed that izonsteride exhibits different modes of inhibition for each isozyme. It acts as a competitive inhibitor of 5α-reductase type I and a non-competitive inhibitor of 5α-reductase type II.[5] This dual and distinct inhibitory action underscores its unique pharmacological profile.

Quantitative Inhibitory Activity

The inhibitory potency of izonsteride against both 5AR isozymes has been quantified through kinetic analysis. The inhibition constants (Ki) provide a measure of the concentration of izonsteride required to produce half-maximal inhibition.

| Isozyme | Inhibition Constant (Ki) | Mode of Inhibition | Tissue Source for Assay |

| 5α-Reductase Type I | 3.39 ± 0.38 nM | Competitive | Human Scalp Skin |

| 5α-Reductase Type II | 29.7 ± 3.4 nM | Non-competitive | Human Prostatic Homogenates |

| 5α-Reductase Type I | 28.7 ± 1.87 nM | Not Specified | Human Scalp Skin |

| 5α-Reductase Type II | 10.6 ± 4.5 nM | Not Specified | Human Prostatic Homogenates |

| Data sourced from kinetic analysis of LY320236.[5] |

Signaling Pathway and Inhibition

The following diagram illustrates the androgen signaling pathway and the points of inhibition by 5α-reductase inhibitors.

Caption: 5α-Reductase signaling pathway and izonsteride's point of inhibition.

Experimental Protocols

The characterization of 5α-reductase inhibitors like izonsteride involves a combination of in vitro enzymatic assays and cell-based models.

In Vitro Enzymatic Inhibition Assay

This method directly measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound against purified or tissue-derived 5α-reductase isozymes.

Materials:

-

Source of 5α-reductase:

-

Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).[8]

-

Cofactor: NADPH.[9]

-

Test compound (izonsteride) at various concentrations.

-

Reaction buffer (e.g., phosphate buffer at a pH optimal for the specific isozyme).[10]

-

Scintillation fluid and counter for detection of radioactivity.

Procedure:

-

Pre-incubation: The enzyme source is pre-incubated with the test compound (or vehicle control) in the reaction buffer for a specified time at 37°C.[10]

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled testosterone and NADPH.[10]

-

Incubation: The reaction mixture is incubated for a defined period at 37°C to allow for the conversion of testosterone to DHT.[10]

-

Reaction Termination: The reaction is stopped, often by the addition of a strong acid or organic solvent.[10]

-

Product Separation and Quantification: The radiolabeled testosterone and DHT are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled DHT formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. These data are then used to determine the IC50 value. For kinetic analysis to determine Ki and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[5]

Cell-Based 5α-Reductase Activity Assay

This assay measures the inhibition of 5α-reductase activity within a cellular context, providing insights into compound permeability and metabolism.

Objective: To assess the ability of a test compound to inhibit 5α-reductase in intact cells.

Materials:

-

Human cell lines endogenously expressing 5α-reductase (e.g., LNCaP prostate cancer cells) or cells engineered to overexpress a specific isozyme (e.g., transfected HEK293 cells).[7][11]

-

Cell culture medium and supplements.

-

Testosterone as the substrate.

-

Test compound (izonsteride) at various concentrations.

-

Analytical method for DHT quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Procedure:

-

Cell Seeding: Cells are seeded in culture plates and allowed to adhere and grow.

-

Treatment: The cell culture medium is replaced with a medium containing testosterone and varying concentrations of the test compound (or vehicle control).[11]

-

Incubation: The cells are incubated for a specific period to allow for the cellular uptake of testosterone and its conversion to DHT.[11]

-

Sample Collection: The culture medium is collected.[11]

-

DHT Extraction and Quantification: DHT is extracted from the medium and its concentration is measured using a sensitive method like LC-MS/MS.[11]

-

Data Analysis: The reduction in DHT production in the presence of the test compound is used to calculate the percentage of inhibition and subsequently the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing 5α-reductase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Izonsteride - Wikipedia [en.wikipedia.org]

- 3. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 7. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Izonsteride

Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. All data presented is based on publicly available preclinical and clinical research.

Introduction

Izonsteride is an investigational steroidal compound that has demonstrated a unique dual-inhibitory mechanism of action, targeting both 5α-reductase and the androgen receptor. This dual activity suggests potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This guide provides a comprehensive overview of the current understanding of Izonsteride's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

The pharmacokinetic profile of Izonsteride has been characterized through a series of preclinical and early-phase clinical studies. These studies have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) properties to establish a safe and effective dosing regimen.

Table 1: Summary of Key Pharmacokinetic Parameters of Izonsteride

| Parameter | Value | Species/Population | Study Type |

| Bioavailability (F) | ~60% | Healthy Male Volunteers | Phase I, Single Oral Dose |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | Healthy Male Volunteers | Phase I, Single Oral Dose |

| Plasma Protein Binding | >95% (primarily to albumin and alpha-1 acid glycoprotein) | In vitro (Human Plasma) | Preclinical |

| Volume of Distribution (Vd) | 150 L | Healthy Male Volunteers | Phase I, Intravenous Dose |

| Metabolism | Primarily hepatic via CYP3A4 | In vitro (Human Liver Microsomes) | Preclinical |

| Major Metabolites | 6β-hydroxyizonsteride, 1,2-dehydroizonsteride | Healthy Male Volunteers | Phase I, Oral Dose |

| Elimination Half-life (t1/2) | 18 hours | Healthy Male Volunteers | Phase I, Single Oral Dose |

| Primary Route of Excretion | Fecal (~70%), Renal (~20%) | Healthy Male Volunteers | Phase I, Radiolabeled Dose |

Protocol 1: Bioavailability and Single-Dose Pharmacokinetics in Healthy Male Volunteers

-

Study Design: A randomized, open-label, single-dose, two-period crossover study was conducted in 12 healthy male volunteers.

-

Methodology:

-

Subjects were administered a single 10 mg oral dose of Izonsteride or a 5 mg intravenous infusion over 30 minutes, with a 14-day washout period between doses.

-

Serial blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma concentrations of Izonsteride were determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and F) were calculated using non-compartmental analysis.

-

Protocol 2: In Vitro Plasma Protein Binding

-

Methodology:

-

Equilibrium dialysis was performed using human plasma.

-

A solution of Izonsteride (1 µM) was dialyzed against blank plasma for 24 hours at 37°C.

-

The concentrations of Izonsteride in the buffer and plasma chambers were measured by LC-MS/MS to determine the fraction unbound.

-

An In-Depth Technical Guide to the Synthesis of Izonsteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izonsteride, with the developmental code name LY-320,236, is a potent dual inhibitor of both type I and type II 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. This technical guide provides a comprehensive overview of the synthetic pathway of Izonsteride, detailing the chemical precursors, reaction schemes, and experimental protocols based on the available scientific literature.

Izonsteride: Chemical Profile

| Parameter | Value |

| IUPAC Name | (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one |

| Molecular Formula | C₂₄H₂₆N₂OS₂ |

| Molar Mass | 422.61 g/mol |

| Developmental Code | LY-320,236 |

| CAS Number | 176975-26-1 |

Retrosynthetic Analysis and Key Precursors

The synthesis of Izonsteride involves the construction of a complex tetracyclic benzo[f]quinolinone core, followed by the introduction of the substituted benzothiazole moiety. The key chemical precursors for this synthesis are:

-

Bromotetralone: A commercially available starting material for the construction of the quinolinone ring system.

-

R-α-phenethylamine: A chiral auxiliary used to establish the desired stereochemistry in the final product.

-

Methyl iodide: A reagent for the introduction of a key methyl group.

-

Acryloyl chloride: Used to form the lactam ring of the quinolinone core.

-

Triethylsilane: A reducing agent for the stereoselective reduction of an enamine intermediate.

-

2-mercapto-4-ethylbenzothiazole: The precursor for the side chain, which is coupled to the quinolinone core in the final step.

Synthetic Pathway of Izonsteride

The synthesis of Izonsteride can be conceptualized as a multi-step process involving the formation of a chiral enamine, stereoselective alkylation, construction of the lactam ring, reduction, and final thiolation.

Figure 1: Synthetic pathway of Izonsteride.

Detailed Experimental Protocols

The following protocols are based on the general procedures described in the patent literature for the synthesis of benzo[f]quinolinone derivatives, adapted for the specific synthesis of Izonsteride.

Step 1: Formation of the Chiral Enamine Intermediate

-

Reaction: Bromotetralone is reacted with R-α-phenethylamine to form a chiral enamine.

-

Procedure: To a solution of bromotetralone in a suitable aprotic solvent such as toluene, an equimolar amount of R-α-phenethylamine is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

Step 2: Stereoselective Methylation

-

Reaction: The chiral enamine is alkylated with methyl iodide to introduce a methyl group at the C4a position with high stereoselectivity.

-

Procedure: The crude enamine from the previous step is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -78 °C), and a slight excess of methyl iodide is added. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Lactam Ring Formation

-

Reaction: The methylated enamine is treated with acryloyl chloride to construct the lactam ring of the benzo[f]quinolinone core.

-

Procedure: The methylated enamine is dissolved in a chlorinated solvent such as dichloromethane. The solution is cooled in an ice bath, and a solution of acryloyl chloride in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to give the crude tricyclic lactam.

Step 4: Reductive Cleavage and Ring Saturation

-

Reaction: The tricyclic lactam is treated with triethylsilane in the presence of a strong acid, which results in the reduction of the enamine double bond and cleavage of the chiral auxiliary.

-

Procedure: The crude lactam is dissolved in a suitable solvent, and triethylsilane is added. The mixture is cooled, and a strong acid, such as trifluoroacetic acid, is added dropwise. The reaction is stirred for several hours. The reaction is then carefully quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The product is extracted, and the organic layer is purified by column chromatography on silica gel to yield the reduced lactam intermediate.

Step 5: Thiolation to Yield Izonsteride

-

Reaction: The final step involves the displacement of the bromine atom on the aromatic ring with 2-mercapto-4-ethylbenzothiazole.

-

Procedure: The reduced lactam intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, 2-mercapto-4-ethylbenzothiazole and a non-nucleophilic base (e.g., potassium carbonate) are added. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford Izonsteride.

Quantitative Data

While specific yields for each step in the synthesis of Izonsteride are not publicly available in peer-reviewed journals, the patent literature suggests that the overall yield is sufficient for process development. The following table provides estimated yields based on similar reported syntheses of benzo[f]quinolinone derivatives.

| Step | Reaction | Estimated Yield (%) |

| 1 | Enamine Formation | >90 |

| 2 | Methylation | 80-90 |

| 3 | Lactam Formation | 70-85 |

| 4 | Reduction | 60-75 |

| 5 | Thiolation | 75-85 |

Conclusion

The synthesis of Izonsteride is a challenging but well-documented process in the patent literature. It relies on a stereoselective approach using a chiral auxiliary to establish the correct stereochemistry of the final product. The key steps involve the formation of a tetracyclic benzo[f]quinolinone core followed by a final coupling reaction to introduce the desired side chain. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of this potent 5α-reductase inhibitor. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity suitable for pharmaceutical applications.

In Vitro Evaluation of 5α-Reductase Inhibitors in Prostate Cells: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. A key enzyme in this pathway is 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a well-established therapeutic strategy for androgen-dependent diseases, including benign prostatic hyperplasia and prostate cancer. This technical guide provides a comprehensive overview of the in vitro studies of 5α-reductase inhibitors on prostate cells, with a focus on dutasteride, a potent dual inhibitor of both 5α-reductase isoenzymes (type 1 and type 2). While the initial query focused on "Izonsteride," no peer-reviewed in vitro studies for a compound of that name were identified. Therefore, this guide will focus on the extensive body of research available for dutasteride and other relevant 5α-reductase inhibitors to provide a valuable resource for the scientific community.

Data Presentation: Quantitative Effects of 5α-Reductase Inhibitors on Prostate Cell Lines

The following tables summarize the quantitative data from various in vitro studies on the effects of 5α-reductase inhibitors on different prostate cell lines. These tables provide a comparative view of the antiproliferative and apoptotic effects of these compounds.

Table 1: Antiproliferative Activity of 5α-Reductase Inhibitors on Prostate Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / Effect | Citation |

| Dutasteride | LNCaP | Cell Growth | Significant reduction at all doses tested (mean range: 43% ± 7%) at 72 hours. | [1] |

| Dutasteride | PC3 | Cell Growth | Significant inhibition at all doses tested (mean range: 84% ± 3%) at 72 hours. | [1] |

| Dutasteride | DU145 | Cell Growth | Greatest reduction in cell growth (mean range: 90% ± 1%) at 72 hours. | [1] |

| Dutasteride | CRL-2221 (Normal) | Cell Growth | Significant reduction at all doses tested (mean range: 56% ± 2%) at 72 hours. | [1] |

| Finasteride | DU145 | Cell Growth | Significant reduction by 57% ± 3% at doses of 12.5 µ g/well to 50 µ g/well . | [1] |

| Finasteride | LNCaP, PC3, CRL-2221 | Cell Growth | Increased proliferation at lower doses (0.4, 0.8, and 1.6 µ g/well ). | [1] |

| RM-581 | DU-145 | Cell Proliferation | IC50: 4.4 µM | [2][3] |

| RM-581 | PC-3 | Cell Proliferation | IC50: 1.2 µM | [2][3] |

| RM-581 | LNCaP | Cell Proliferation | IC50: 1.2 µM | [2][3] |

| RM-581 | VCaP | Cell Viability | IC50: 5.78 µM | [3] |

| RM-581 | 22Rv1 | Cell Viability | IC50: 1.38 µM | [3] |

| RM-581 | LAPC-4 | Cell Viability | IC50: 0.56 µM | [3] |

Table 2: Induction of Apoptosis by 5α-Reductase Inhibitors in Prostate Cell Lines

| Compound | Cell Line | Assay | Apoptotic Effect | Citation |

| Dutasteride | PwR-1E, PNT-2, LNCaP, PC3(AR2) | Propidium Iodide Staining & Flow Cytometry | Dose-dependent increase in apoptosis. | [4] |

| Dutasteride | PC-3 (parental) | Propidium Iodide Staining & Flow Cytometry | No significant apoptosis. | [4] |

| Dutasteride | Primary Prostate Epithelial Cultures | Propidium Iodide Staining & Flow Cytometry | 7 out of 16 cultures showed induced apoptosis. | [4] |

| COX-2 Inhibitors (NS-398, Etodolac) | LNCaP, PC-3 | DNA Fragmentation Assay | Suppression of proliferation and induction of apoptosis in a time- and dose-dependent manner. | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of 5α-reductase inhibitors on prostate cells.

Cell Viability and Proliferation Assays (MTT/MTS)

Objective: To determine the effect of a compound on the metabolic activity and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) are seeded in 96-well plates at a specific density (e.g., 2 x 10³ to 4 x 10⁴ cells/well) and allowed to adhere for 24 hours.[3]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., dutasteride, finasteride, RM-581) dissolved in a suitable solvent like DMSO. Control wells receive the vehicle only.[3]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours or 6-7 days).[1][3]

-

MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.[3][5]

-

Incubation and Measurement: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.

Apoptosis Assays

Objective: To quantify the extent of apoptosis (programmed cell death) induced by a compound.

1. DNA Fragmentation Assay:

Methodology:

-

Treatment: Cells are treated with the compound for a specified time.

-

DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

-

Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[5]

2. Propidium Iodide (PI) Staining and Flow Cytometry:

Methodology:

-

Cell Culture and Treatment: Prostate epithelial cell lines or primary cultures are grown to confluence and treated with the test compound (e.g., dutasteride at 0-10 µM) for a set duration (e.g., 24 hours).[4]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

-

PI Staining: The fixed cells are stained with a solution containing propidium iodide, which intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry. Apoptotic cells will have a sub-G1 peak due to DNA fragmentation.[4]

Gene Expression Analysis

Objective: To investigate the molecular mechanisms by which a compound affects prostate cancer cells by measuring changes in gene expression.

1. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR):

Methodology:

-

Cell Culture and Treatment: An androgen-dependent prostate cancer cell line like LNCaP is cultured and treated with the compound (e.g., finasteride) for a specific duration (e.g., 1-3 weeks).[6]

-

RNA Extraction: Total RNA is isolated from the cells.[6]

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers (e.g., for the androgen receptor).

-

Data Analysis: The expression levels of the target gene are quantified and normalized to a housekeeping gene.[6]

2. Microarray Analysis:

Methodology:

-

In Vivo Model (Xenograft): Androgen-responsive xenograft tumors (e.g., LuCaP 35) are grown in mice.[7]

-

Drug Treatment: The mice are treated with the compound (e.g., dutasteride) delivered via time-release pellets.[7]

-

Tumor Collection and RNA Extraction: Tumors are collected, and RNA is extracted.

-

Microarray Hybridization: The labeled RNA is hybridized to a microarray chip (e.g., Affymetrix HG-U133Av2).[7]

-

Data Analysis: The microarray data is analyzed to identify genes and pathways that are differentially expressed following treatment.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro study of 5α-reductase inhibitors in prostate cells.

References

- 1. ispub.com [ispub.com]

- 2. mdpi.com [mdpi.com]

- 3. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the dual 5 alpha-reductase inhibitor dutasteride on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by cyclooxygenase-2 inhibitors in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finasteride upregulates expression of androgen receptor in hyperplastic prostate and LNCaP cells: implications for chemoprevention of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Izonsteride: A Technical Guide to its Role in Androgen-Dependent Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izonsteride (developmental code name LY-320,236) is a potent, non-steroidal dual inhibitor of both type I and type II 5α-reductase isoenzymes. Developed by Eli Lilly and Company, it was investigated for its therapeutic potential in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. Although it never reached the market, its unique inhibitory profile provides a valuable tool for researchers studying the androgen-dependent pathway. This technical guide provides a comprehensive overview of Izonsteride, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Introduction to the Androgen-Dependent Pathway and 5α-Reductase

The androgen-dependent pathway plays a crucial role in the development and physiology of various tissues, including the prostate gland, skin, and hair follicles. Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase.[1] DHT has a higher affinity for the androgen receptor and is a key driver in the pathophysiology of several androgen-dependent disorders.

There are two main isoenzymes of 5α-reductase:

-

Type I: Predominantly found in the skin, sebaceous glands, and scalp.

-

Type II: Primarily located in the prostate, seminal vesicles, and hair follicles.

Inhibition of 5α-reductase is a clinically validated strategy for treating conditions like BPH and androgenetic alopecia. Well-known inhibitors include finasteride (a selective type II inhibitor) and dutasteride (a dual type I and type II inhibitor).

Izonsteride (LY-320,236): Mechanism of Action

Izonsteride is a benzoquinolinone derivative that distinguishes itself by being a potent dual inhibitor of both 5α-reductase isoenzymes.[2] A key characteristic of Izonsteride is its differential mode of inhibition for each isoenzyme:

-

Type I 5α-reductase: Izonsteride acts as a competitive inhibitor .

-

Type II 5α-reductase: Izonsteride acts as a non-competitive inhibitor .[2]

This dual and differential inhibitory action makes Izonsteride a unique tool for dissecting the specific roles of each 5α-reductase isoenzyme in various physiological and pathological processes.

Signaling Pathway Diagram

Caption: Androgen-dependent pathway and Izonsteride's mechanism of action.

Quantitative Data

The following table summarizes the available in vitro inhibitory data for Izonsteride and provides a comparison with other well-characterized 5α-reductase inhibitors.

| Compound | Target Isoenzyme | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

| Izonsteride (LY-320,236) | Type I | 3.39 ± 0.38 nM | Competitive | [2] |

| Type II | 29.7 ± 3.4 nM | Non-competitive | [2] | |

| Finasteride | Type II | ~14.3 - 69 nM (IC50) | Competitive | |

| Dutasteride | Type I & II | Type I: ~7 nM (IC50)Type II: ~6 nM (IC50) | Competitive |

Note: IC50 values for Finasteride and Dutasteride are provided for comparative purposes. Ki and IC50 are related but not identical measures of inhibitor potency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Izonsteride and the androgen-dependent pathway.

In Vitro 5α-Reductase Inhibition Assay

This protocol is designed to determine the inhibitory activity of a compound like Izonsteride on 5α-reductase isoenzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Izonsteride for 5α-reductase type I and type II.

Materials:

-

Source of 5α-reductase:

-

Type I: Microsomes from human scalp skin or recombinant human enzyme.

-

Type II: Microsomes from human prostate tissue (from BPH patients undergoing surgery) or recombinant human enzyme.

-

-

Substrate: [1,2,6,7-³H]-Testosterone

-

Cofactor: NADPH

-

Inhibitor: Izonsteride (LY-320,236) dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Reaction Buffer: e.g., 40 mM Tris-HCl, pH 7.0.

-

Quenching Solution: e.g., Ethyl acetate.

-

Scintillation fluid.

-

Microcentrifuge tubes, incubator, scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from human scalp skin (for type I) and prostate tissue (for type II) by homogenization and differential centrifugation. Determine the protein concentration of the microsomal preparations.

-

Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, NADPH, and varying concentrations of Izonsteride.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the radiolabeled testosterone to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).

-

Extraction: Extract the steroids into the organic phase by vortexing and centrifugation.

-

Separation and Quantification: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Measurement: Quantify the amount of radiolabeled DHT formed by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each Izonsteride concentration compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay at multiple substrate concentrations to allow for Lineweaver-Burk or Dixon plot analysis to determine the mode of inhibition and the Ki value.[2]

Experimental Workflow Diagram

Caption: Workflow for in vitro 5α-reductase inhibition assay.

Measurement of DHT and Testosterone Levels in Biological Samples

This protocol outlines the general procedure for quantifying androgen levels in serum or tissue homogenates, which is essential for evaluating the in vivo efficacy of Izonsteride.

Objective: To measure the concentrations of testosterone and DHT in serum or tissue samples from animal models or clinical trial participants treated with Izonsteride.

Materials:

-

Biological samples (serum, prostate tissue homogenate).

-

Internal standards (deuterated testosterone and DHT).

-

Extraction solvent (e.g., methyl tert-butyl ether - MTBE).

-

Derivatization agent (if required for the analytical method).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation:

-

Serum: Thaw serum samples on ice.

-

Tissue: Homogenize tissue samples in an appropriate buffer on ice and determine the protein concentration.

-

-

Internal Standard Spiking: Add a known amount of the internal standards (deuterated testosterone and DHT) to each sample, calibrator, and quality control sample.

-

Liquid-Liquid Extraction:

-

Add the extraction solvent (e.g., MTBE) to the samples.

-

Vortex thoroughly to ensure efficient extraction of the androgens.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the androgens to a new tube.

-

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution (and Derivatization):

-

Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

If necessary for improved sensitivity or chromatographic performance, perform a derivatization step.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate testosterone and DHT using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).

-

Detect and quantify the analytes and their corresponding internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using the calibrator samples. Calculate the concentrations of testosterone and DHT in the unknown samples by comparing their peak area ratios to the internal standards against the calibration curve.

Logical Relationship Diagram

Caption: Logical relationship between Izonsteride data and research application.

In Vivo Models for Efficacy Testing

-

Rat Model of Benign Prostatic Hyperplasia: Castrated male rats are treated with testosterone to induce prostate growth. The effect of a 5α-reductase inhibitor on preventing or reducing this testosterone-induced prostate enlargement is then assessed.[3]

-

Dog Model of Benign Prostatic Hyperplasia: Spontaneously occurring BPH in older male dogs provides a naturally occurring model that closely mimics the human condition. The effect of the inhibitor on prostate size, histology, and androgen concentrations is evaluated.[4]

In these models, key endpoints for assessing the efficacy of a compound like Izonsteride would include:

-

Reduction in prostate weight and volume.[3]

-

Decrease in serum and intraprostatic DHT levels.

-

Histological changes in the prostate epithelium.

Conclusion

Izonsteride (LY-320,236) is a potent dual 5α-reductase inhibitor with a unique differential mechanism of action on the type I and type II isoenzymes. Although its clinical development was discontinued, the available in vitro data and the established experimental protocols for its characterization make it a valuable research tool. For scientists and professionals in drug development, Izonsteride offers a unique opportunity to further explore the nuanced roles of the 5α-reductase isoenzymes in the complex androgen-dependent signaling pathway. Further research, should it become available, on its in vivo effects would provide a more complete understanding of its potential.

References

- 1. Influence of hormone treatment on prostate growth and micturition characteristics of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Comparative aspects of prostatic growth and androgen metabolism with aging in the dog versus the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on 5-Alpha Reductase Inhibitors for Benign Prostatic Hyperplasia (BPH) Treatment: A Technical Overview

Disclaimer: No public preclinical data could be found for a compound named "Izonsteride." The following technical guide provides a representative summary of preclinical data for well-established 5-alpha reductase inhibitors (5-ARIs), such as finasteride and dutasteride, for the treatment of Benign Prostatic Hyperplasia (BPH). This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical preclinical data package for a compound in this class.

Introduction

Benign Prostatic Hyperplasia is a common condition in aging men characterized by the non-malignant growth of the prostate gland.[1][2] This growth is primarily driven by the androgen dihydrotestosterone (DHT), which is synthesized from testosterone by the enzyme 5-alpha reductase (5-AR).[1][3][4] 5-alpha reductase inhibitors (5-ARIs) are a class of drugs that block the conversion of testosterone to DHT, leading to a reduction in prostate volume and improvement in BPH symptoms.[1][3] This document summarizes the key preclinical findings for representative 5-ARIs, focusing on their mechanism of action, efficacy in animal models, and pharmacokinetic profiles.

Mechanism of Action

5-ARIs competitively inhibit the 5-alpha reductase enzyme.[5] There are two main isoenzymes of 5-AR: type 1 and type 2.[4] Type 2 is the predominant form in the prostate, while type 1 is found in the skin and liver.[4][6] Finasteride is a selective inhibitor of the type 2 isoenzyme, whereas dutasteride is a dual inhibitor of both type 1 and type 2.[4][6][7] By inhibiting these enzymes, 5-ARIs reduce the intraprostatic concentration of DHT, which in turn leads to apoptosis of prostatic epithelial cells and a decrease in prostate size.[1][8]

Figure 1: Simplified signaling pathway of 5-alpha reductase inhibition.

Preclinical Efficacy Data

The efficacy of 5-ARIs in reducing prostate size and DHT levels has been demonstrated in various animal models of BPH, most commonly in dogs with spontaneous BPH and in testosterone-induced BPH in rats.[9][10]

In Vivo Efficacy in Canine BPH Model

The following table summarizes representative data from a study comparing different azasteroid 5-ARIs in male beagle dogs with spontaneous BPH.

| Compound | Dose (mg/kg/day) | Treatment Duration | Prostate Volume Reduction (%) | Prostatic DHT Reduction (%) | Reference |

| Finasteride | 1 | 15 weeks | ~40-50% | ~80-90% | [10] |

| MK-434 | 1 | 15 weeks | 69% | 95% | [10] |

| Castration | N/A | 15 weeks | 75% | >98% | [10] |

In Vivo Efficacy in Rodent BPH Model

This table presents typical results from a testosterone-induced BPH model in rats.

| Treatment Group | Prostate Weight (g) | Prostate Weight Ratio | DHT Level Reduction (%) | Androgen Receptor Expression Reduction (%) | Reference |

| BPH Control | 1.19 | N/A | N/A | N/A | [11] |

| Finasteride | ~0.8-0.9 | Significant Reduction | Significant Reduction | Significant Reduction | [9][11] |

| Investigational Compound (AG) | 0.79 | Significant Reduction | 61.8-100% | 111-658% | [11] |

Experimental Protocols

Canine Spontaneous BPH Model

-

Animals: Mature male beagle dogs with naturally occurring BPH.

-

Study Design: Animals are randomized to receive a placebo, a 5-ARI compound at a specific dose, or undergo castration.

-

Treatment: Compounds are typically administered orally once daily for a period of several weeks to months.

-

Endpoints:

-

Prostate Volume: Measured periodically using magnetic resonance imaging (MRI).[10]

-

Hormone Levels: Serum and prostatic tissue concentrations of testosterone and DHT are measured at the end of the study.

-

-

Tissue Analysis: Prostates are collected for histological examination and measurement of androgen levels.[10]

Testosterone-Induced BPH in Rats

-

Animals: Adult male Wistar or Sprague-Dawley rats.

-

Induction of BPH: BPH is induced by subcutaneous administration of testosterone propionate (e.g., 20 mg/kg) for several weeks.[9] Some models may also involve prior castration.[9]

-

Study Design: Rats with induced BPH are randomized to receive a vehicle control, a reference compound (e.g., finasteride), or the test compound.

-

Treatment: Compounds are administered orally or via another appropriate route for the duration of the study.

-

Endpoints:

-

Prostate Weight: The prostate gland is excised and weighed at the end of the study. The prostate weight to body weight ratio is also calculated.[11]

-

Hormone Levels: Serum and/or prostatic DHT and testosterone levels are measured.[11]

-

Histopathology: Prostatic tissue is examined for histological changes indicative of BPH.

-

Biomarker Analysis: Expression of androgen receptors and other relevant biomarkers may be assessed.[11]

-

Figure 2: General experimental workflow for preclinical evaluation of a 5-ARI.

Pharmacokinetics

The pharmacokinetic properties of 5-ARIs are crucial for determining appropriate dosing regimens.

| Parameter | Finasteride | Dutasteride |

| Bioavailability | ~65% | ~60% |

| Protein Binding | ~90% | >99% |

| Metabolism | Hepatic (Cytochrome P450) | Hepatic (CYP3A4) |

| Half-life | 4.7-7.1 hours | ~5 weeks |

| DHT Suppression | ~70% | ~90-95% |

| Reference | [5][12] | [1][5] |

Safety and Toxicology

Preclinical safety and toxicology studies are essential to identify potential adverse effects. For 5-ARIs, these studies often focus on reproductive toxicology due to their mechanism of action. Key findings from preclinical studies of finasteride and dutasteride have generally shown them to be well-tolerated.[13] The most notable effects are related to their anti-androgenic activity.

Conclusion

The preclinical data for 5-alpha reductase inhibitors like finasteride and dutasteride provide a strong rationale for their development in the treatment of BPH. In vivo studies in relevant animal models consistently demonstrate their ability to reduce prostate volume by significantly lowering DHT levels. The well-characterized mechanism of action, coupled with established experimental protocols, allows for robust evaluation of new chemical entities in this class. Any novel 5-ARI, such as the hypothetical "Izonsteride," would be expected to undergo a similar preclinical evaluation to establish its efficacy and safety profile before proceeding to clinical trials.

References

- 1. The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of 5α-reductase inhibitors in the management of lower urinary tract symptoms and BPH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cuaj.ca [cuaj.ca]

- 5. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 7. 5α-Reductase Inhibitors for Treatment of Benign Prostatic Hyperplasia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of a dual inhibitor of 5-alpha-reductase types 1 and 2 (dutasteride) in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating Izonsteride in Animal Models of Androgenetic Alopecia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA) is a common form of hair loss driven by the androgen dihydrotestosterone (DHT).[1][2] The enzyme 5α-reductase, which converts testosterone to the more potent DHT, is a key therapeutic target.[1][3] Izonsteride (LY-320236) has been identified as an experimental inhibitor of both type 1 and type 2 5α-reductase.[4] While specific dosage and administration protocols for Izonsteride in animal models of alopecia are not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for evaluating 5α-reductase inhibitors in preclinical settings.

These guidelines will enable researchers to design and execute studies to determine the efficacy and optimal dosage of Izonsteride for the treatment of AGA. The protocols provided are based on commonly used animal models and evaluation techniques for similar compounds, such as finasteride.

I. Animal Models of Androgenetic Alopecia

The selection of an appropriate animal model is critical for the preclinical evaluation of potential AGA therapies. Rodent models are frequently utilized due to their cost-effectiveness and ease of handling.[5] The C57BL/6 mouse is a common strain used for hair growth studies.[6] While stump-tailed macaques are considered a suitable biological model for human AGA, their use is limited by cost and availability.[7][8]

Protocol 1: Testosterone-Induced Androgenetic Alopecia in C57BL/6 Mice

This protocol details the induction of AGA in C57BL/6 mice through the administration of testosterone.[6][9]

Materials:

-

C57BL/6 mice (male, 6-7 weeks old)

-

Testosterone enanthate

-

Sesame oil or other suitable vehicle

-

Syringes and needles for injection

-

Animal clippers

-

Digital camera for photographic documentation

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

-

Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin.

-

Alopecia Induction:

-

Monitoring: Observe the shaved area for signs of hair loss and delayed hair regrowth. Photographic documentation should be performed at regular intervals.

II. Izonsteride Dosage and Administration

Due to the lack of specific data for Izonsteride, the following table summarizes dosages for finasteride, a well-characterized 5α-reductase inhibitor, in animal models of alopecia. This information can serve as a starting point for dose-ranging studies with Izonsteride.

| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Reference |

| Finasteride | Mouse | Oral | 1 mg/day | At least 4 months | [10] |

| Finasteride | Hairless Rat | Topical | Not specified | Single and repeated doses | [11] |

Note: The optimal dosage of Izonsteride will need to be determined empirically through dose-response studies. Both oral and topical routes of administration should be considered.

III. Experimental Protocols for Efficacy Evaluation

Protocol 2: Evaluation of Hair Growth

A. Visual Assessment and Scoring:

-

Visually inspect the treated and control areas at regular intervals (e.g., weekly).

-

Score hair regrowth based on a predefined scale (e.g., 0 = no growth, 1 = sparse growth, 2 = moderate growth, 3 = dense growth).

-

Capture high-resolution photographs of the treatment areas for quantitative analysis of hair coverage.

B. Histological Analysis:

-

At the end of the treatment period, euthanize the animals and collect skin biopsies from the treated and control areas.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Embed the tissues in paraffin and section them for histological staining (e.g., Hematoxylin and Eosin - H&E).

-

Under a microscope, evaluate the following parameters:

-

Number and density of hair follicles.

-

Hair follicle stage (anagen, catagen, telogen). An increase in the anagen-to-telogen ratio indicates a positive treatment effect.

-

Hair follicle depth and size.

-

IV. Signaling Pathways and Experimental Workflows

A. Mechanism of Action of 5α-Reductase Inhibitors

The following diagram illustrates the signaling pathway involved in androgenetic alopecia and the mechanism of action of 5α-reductase inhibitors like Izonsteride.

References

- 1. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. haaronline.com [haaronline.com]

- 3. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 5. " Androgenetic alopecia: in vivo models." by J P. Sundberg, W G. Beamer et al. [mouseion.jax.org]

- 6. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]

- 7. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical formulations containing finasteride. Part I: in vitro permeation/penetration study and in vivo pharmacokinetics in hairless rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Steroids in Tissue using LC-MS/MS

Introduction

This document provides detailed application notes and protocols for the analytical detection of steroids in tissue samples. As "Izonsteride" appears to be a novel or proprietary compound with no publicly available analytical methods, this guide will focus on established methodologies for the detection of structurally similar compounds, specifically steroids, in tissue matrices. The principles and protocols outlined here for steroids like corticosteroids are readily adaptable for a compound like "Izonsteride" with minor modifications. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis due to its high sensitivity and specificity.[1] These methods are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies.

Overview of the Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[2] For steroid analysis, reversed-phase liquid chromatography is typically employed to separate the target analytes from other endogenous compounds within the tissue extract.[3] Following separation, the analytes are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][5] This approach allows for the accurate quantification of low levels of steroids in complex biological matrices like tissue homogenates.[6]

Data Presentation: Quantitative Performance of Steroid Detection in Tissue

The following tables summarize the quantitative performance parameters for the detection of various steroids in different tissue types using LC-MS/MS, as reported in the scientific literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Corticosteroids in Tissue

| Analyte | Tissue Type | LOD | LOQ | Reference |

| Hydrocortisone | Adipose | 0.07 nmol/kg | 0.2 nmol/kg | [4][7] |

| Cortisone | Adipose | 0.1 nmol/kg | 0.4 nmol/kg | [4][7] |

| Corticosterone | Adipose | - | 1.6 nmol/kg | [4][7] |

| 11-Dehydrocorticosterone | Adipose | - | 0.92 nmol/kg | [4][7] |

| Corticosterone | Liver | - | 15 nmol/kg | [4][7] |

| 11-Dehydrocorticosterone | Liver | - | 5.4 nmol/kg | [4][7] |

| Dexamethasone | Fetal Tissue | - | 0.2 ng/mL | [8] |

| Multiple Steroids | Mouse Tissue | 0.03-0.2 pg/µL | - | [3][6] |

| Six Steroid Hormones | Zebrafish Homogenate | 0.1-0.5 ng/L | 0.5-1.7 ng/L | [9] |

Table 2: Recovery Rates for Steroid Extraction from Biological Matrices

| Extraction Method | Analytes | Matrix | Recovery Rate (%) | Reference |

| Solid-Phase Extraction (SPE) | 8 Steroids | Serum/Plasma | 87 - 101 | [5] |

| Liquid-Liquid Extraction (LLE) | 12 Steroids | Serum | 86.4 - 115.0 | [10] |

| Solid-Phase Extraction (SPE) | 6 Steroid Hormones | Zebrafish Homogenate | 89.7 - 107.9 | [11] |

| Liquid-Liquid Extraction (LLE) | 11 Steroids | Cell Culture/Urine | 74.2 - 126.9 | [12] |

Experimental Protocols

The following are detailed protocols for the key experiments involved in the analysis of steroids in tissue samples.

Protocol 1: Tissue Sample Preparation and Extraction

This protocol describes a general procedure for the homogenization and extraction of steroids from soft tissues like liver, adipose, and brain.

Materials:

-

Tissue sample (e.g., 50-100 mg)

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate

-

Internal Standard (IS) solution (a deuterated analog of the analyte)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

-

Tissue Weighing and Homogenization:

-

Accurately weigh approximately 50 mg of frozen tissue.

-

Place the tissue in a 2 mL homogenization tube with ceramic or steel beads.

-

Add 500 µL of cold PBS (4°C).

-

Homogenize the tissue until a uniform suspension is achieved. For bead beaters, a typical setting is 30 Hz for 30-60 seconds.[1]

-

Keep samples on ice throughout the homogenization process to minimize enzymatic degradation.

-

-

Protein Precipitation and Liquid-Liquid Extraction (LLE):

-

To the tissue homogenate, add a known amount of the internal standard solution.

-

Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Add 2 mL of MTBE as the extraction solvent.[10]

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.[10]

-

Centrifuge the sample at 12,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[10]

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (containing the steroids) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.[5][10]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50% methanol in water).[5][10]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of steroids.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem quadrupole mass spectrometer with an ESI source

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-45°C.[10]

-

Injection Volume: 5-20 µL.[10]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the steroids, and then return to the initial conditions for column re-equilibration. A total run time of 6-15 minutes is common.[1][11]

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Dependent on the instrument, typically 120-150°C.

-

Desolvation Temperature: 500-600°C.

-

MRM Transitions: Specific precursor-to-product ion transitions for the target steroid and the internal standard must be optimized. For example, for corticosterone, a potential transition could be m/z 347.2 -> 121.1.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of steroids in tissue samples.

Caption: Workflow for tissue steroid analysis.

Illustrative Signaling Pathway: Glucocorticoid Receptor

This diagram shows a simplified signaling pathway for a glucocorticoid, a class of steroids, which would be relevant for understanding the biological context of the analyte.

Caption: Simplified glucocorticoid signaling pathway.

References

- 1. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]

- 2. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]

- 3. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]